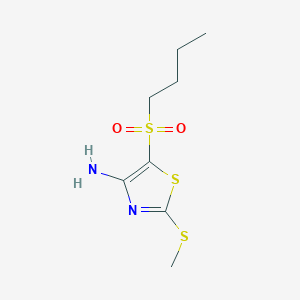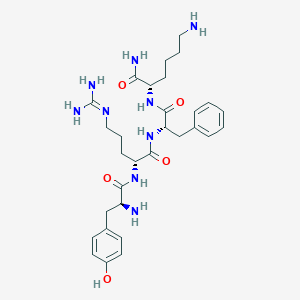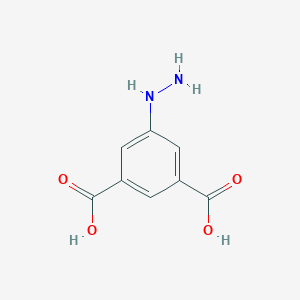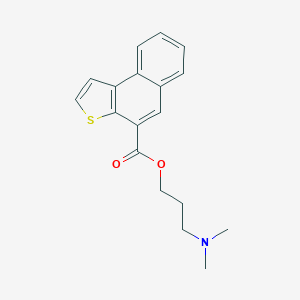![molecular formula C15H21NO B044107 3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol CAS No. 115399-96-7](/img/structure/B44107.png)
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol, commonly known as PEPA, is a compound that belongs to the class of bicyclic amines. It has gained significant attention in the scientific community due to its potential use as a research tool for studying the function of AMPA receptors in the brain. In
Mécanisme D'action
PEPA binds to the ligand-binding domain of AMPA receptors and induces a conformational change that leads to the opening of the ion channel. This results in an influx of cations, such as sodium and calcium, into the postsynaptic neuron, which depolarizes the membrane potential and triggers an action potential. The activation of AMPA receptors by PEPA is fast and reversible, making it an ideal research tool for studying the dynamics of synaptic transmission.
Effets Biochimiques Et Physiologiques
PEPA has been shown to enhance the excitatory synaptic transmission in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) in cultured hippocampal neurons. These effects are consistent with the activation of AMPA receptors by PEPA.
Avantages Et Limitations Des Expériences En Laboratoire
PEPA has several advantages as a research tool for studying AMPA receptors. It is highly selective for AMPA receptors and does not activate other types of ionotropic glutamate receptors, such as NMDA receptors. It is also fast-acting and reversible, allowing researchers to study the dynamics of synaptic transmission in real-time. However, there are some limitations to using PEPA in lab experiments. It is not suitable for studying the long-term effects of AMPA receptor activation, as it rapidly desensitizes the receptors. It is also not suitable for studying the effects of AMPA receptor activation in vivo, as it does not cross the blood-brain barrier.
Orientations Futures
There are several future directions for research on PEPA. One area of interest is the development of more potent and selective AMPA receptor agonists that can be used in vivo. Another area of interest is the development of compounds that can selectively modulate the activity of specific AMPA receptor subtypes. Finally, there is a need for more research on the long-term effects of AMPA receptor activation and the role of these receptors in neurological disorders such as Alzheimer's disease and epilepsy.
Conclusion:
PEPA is a valuable research tool for studying the function of AMPA receptors in the brain. Its selectivity, fast-acting nature, and reversible effects make it an ideal compound for studying the dynamics of synaptic transmission. While there are some limitations to using PEPA in lab experiments, its potential applications in neuroscience research are vast. Future research on PEPA and related compounds will undoubtedly lead to a deeper understanding of the mechanisms underlying learning, memory, and neurological disorders.
Méthodes De Synthèse
PEPA can be synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with 2,3-dibromo-5,6-dimethoxy-1,4-benzoquinone. The resulting product is then subjected to a series of reactions, which ultimately yield PEPA. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
PEPA has been extensively used as a research tool for studying the function of AMPA receptors in the brain. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. PEPA is a selective agonist of AMPA receptors and can activate these receptors in a dose-dependent manner. By studying the effects of PEPA on AMPA receptors, researchers can gain insights into the mechanisms underlying synaptic plasticity and memory formation.
Propriétés
Numéro CAS |
115399-96-7 |
|---|---|
Nom du produit |
3-(2-Phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol |
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
3-(2-phenylethyl)-3-azabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C15H21NO/c17-15-13-6-7-14(15)11-16(10-13)9-8-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2 |
Clé InChI |
YWHCRTOBFQNRGH-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CC1C2O)CCC3=CC=CC=C3 |
SMILES canonique |
C1CC2CN(CC1C2O)CCC3=CC=CC=C3 |
Synonymes |
3-PABCOO 3-phenethyl-3-azabicyclo(3.2.1)octan-8-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



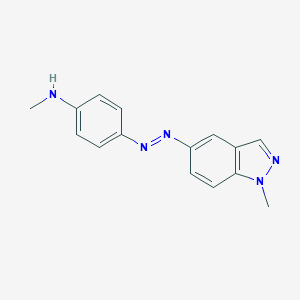
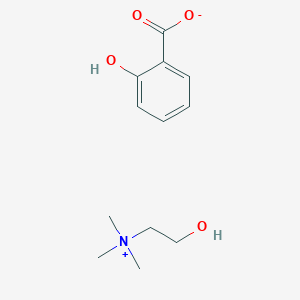
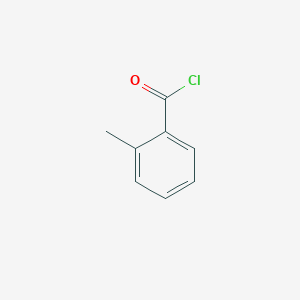
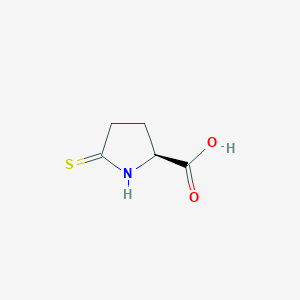
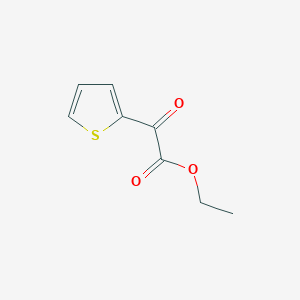
![(3S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B44035.png)
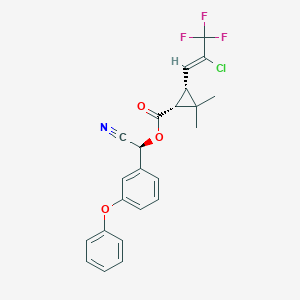
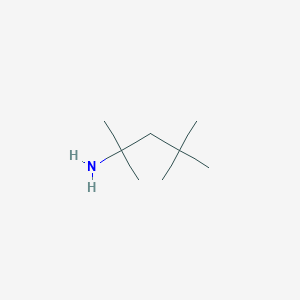
![[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44044.png)
